

2-Amino-5-bromo-3-methylpyrazine physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylpyrazine

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An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methylpyrazine is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including a pyrazine core, an amino group, a bromo substituent, and a methyl group, make it a versatile building block for the development of novel compounds with potential therapeutic applications. The pyrazine ring is a key scaffold in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-5-bromo-3-methylpyrazine**, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Amino-5-bromo-3-methylpyrazine** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

General Properties

Property	Value	Source
CAS Number	74290-65-6	[1] [2] [3]
Molecular Formula	C ₅ H ₆ BrN ₃	[1] [2] [3]
Molecular Weight	188.03 g/mol	[1] [3]
Appearance	Yellow crystalline solid	[1]
IUPAC Name	3-bromo-5-methylpyrazin-2-amine	[3]

Tabulated Physical Properties

Property	Value	Source
Melting Point	56–57 °C	[1]
Boiling Point	275 °C at 760 mmHg	[2]
Density	1.699 ± 0.06 g/cm ³ (predicted)	[1]
pKa	2.65 ± 0.10 (predicted)	[1]

Solubility

Solvent	Solubility	Source
Dichloromethane (DCM)	Soluble	[1]
Other Polar Organic Solvents	Generally Soluble (Qualitative)	[1]

Note: Quantitative solubility data in a range of solvents is not readily available in the reviewed literature.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Amino-5-bromo-3-methylpyrazine**.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	s	1H	Pyrazine-H
4.93	s	2H	-NH ₂
2.41	s	3H	-CH ₃

Source:[4]

Mass Spectrometry

Technique	m/z	Interpretation
ESI, positive ion mode	190.2	[M+H] ⁺

Source:[4]

Note: Detailed ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data for **2-Amino-5-bromo-3-methylpyrazine** are not explicitly available in the reviewed literature. Researchers should perform these analyses for comprehensive characterization.

Synthesis of 2-Amino-5-bromo-3-methylpyrazine

The primary synthetic route to **2-Amino-5-bromo-3-methylpyrazine** involves the bromination of 2-amino-5-methylpyrazine.[1][4]

Experimental Protocol: Bromination of 2-amino-5-methylpyrazine

Materials:

- 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
- Pyridine (4.35 g, 55.0 mmol)
- Bromine (8.80 g, 55.0 mmol)

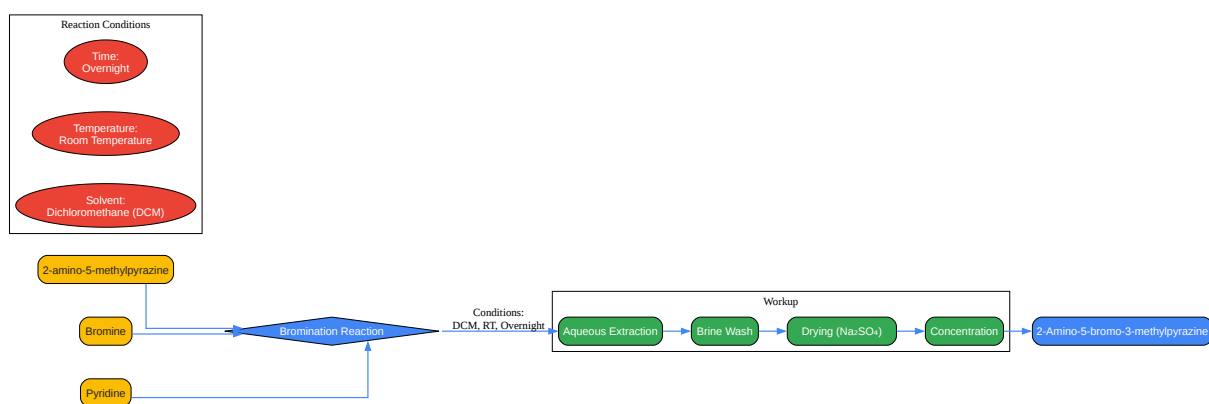
- Dichloromethane (DCM) (250 mL)
- Water (150 mL)
- Saturated brine (100 mL)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL) in a suitable reaction flask.
- Slowly add bromine (8.80 g, 55.0 mmol) to the solution.
- Stir the reaction mixture overnight at room temperature.
- Upon completion of the reaction, add water (150 mL) to the mixture for extraction.
- Separate the organic layer.
- Wash the organic layer with saturated brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under vacuum to afford the target compound, **2-amino-5-bromo-3-methylpyrazine**, as a yellow solid.

Yield: 7.64 g (88%)[4]

Synthesis Workflow



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Caption: Synthetic workflow for the bromination of 2-amino-5-methylpyrazine.

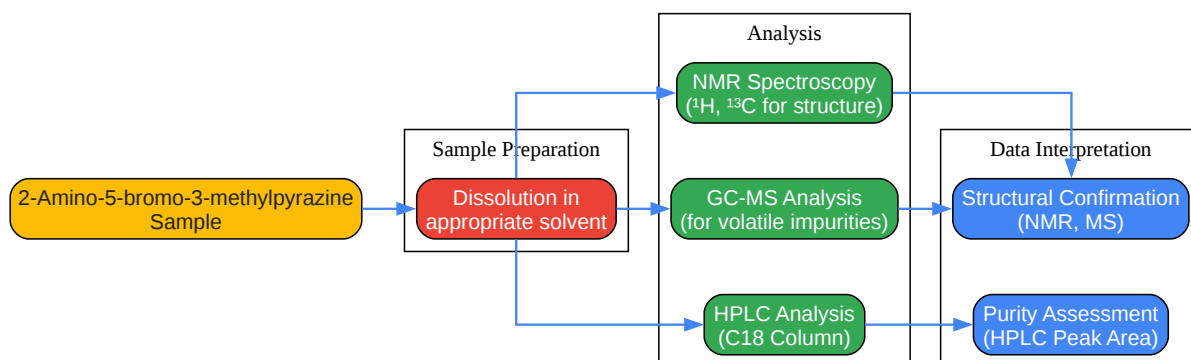
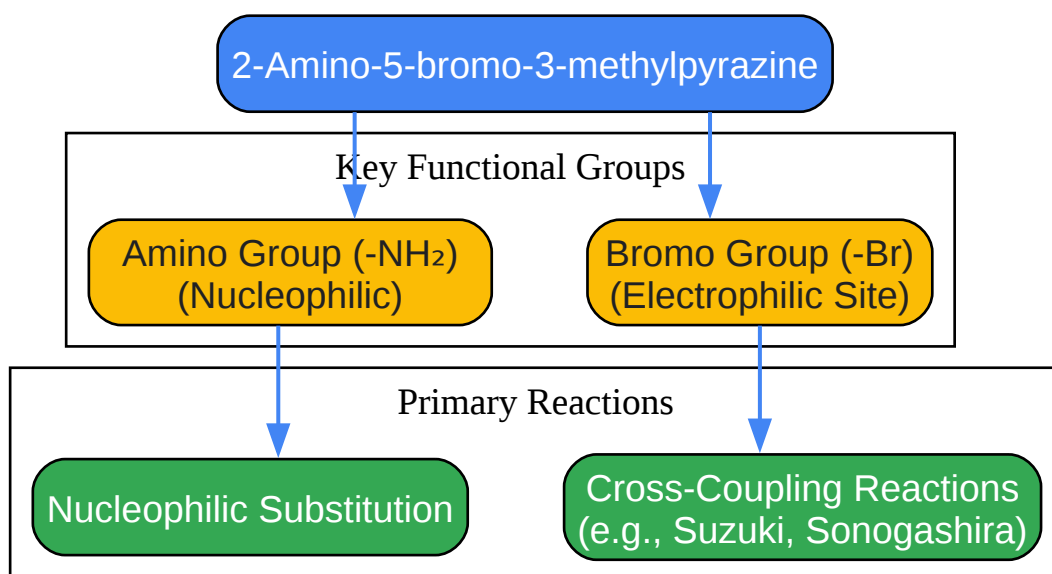
Chemical Reactivity and Applications

2-Amino-5-bromo-3-methylpyrazine is a versatile intermediate in organic synthesis due to the presence of multiple reactive sites.

- **Nucleophilic Substitution:** The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazine ring.^[1]
- **Cross-Coupling Reactions:** The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring, facilitating the synthesis of diverse compound libraries for drug discovery.^[1]

The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom influence the reactivity of the pyrazine ring system.^[1]

Logical Relationship of Reactivity



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